N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, followed by the introduction of the pyrimidine ring and the trifluoromethyl group. The final step involves the methylation of the glycine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiazole rings.
Scientific Research Applications
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring structure.
Trifluoromethyl Compounds: Compounds like fluoxetine and efavirenz contain the trifluoromethyl group.
Uniqueness
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to the combination of these three functional groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these groups.
Properties
Molecular Formula |
C11H9F3N4O2S |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-[methyl-[4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C11H9F3N4O2S/c1-18(5-8(19)20)10-16-6(9-15-2-3-21-9)4-7(17-10)11(12,13)14/h2-4H,5H2,1H3,(H,19,20) |
InChI Key |
RGZOTUSMUYLTPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.